3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, oxazole, carbonyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” likely involves multiple steps, including the formation of the oxazole ring, the introduction of the phenyl groups, and the final assembly of the pyrrol-2-one core. Typical reaction conditions might include:
Oxazole Formation: Cyclization reactions involving nitriles and aldehydes.
Phenyl Group Introduction: Friedel-Crafts acylation or alkylation.
Pyrrol-2-one Assembly: Condensation reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Scaling up reactions and refining purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions like Friedel-Crafts reactions using AlCl₃ (Aluminium chloride) as a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups at the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, etc.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: can be compared with other compounds featuring similar functional groups, such as:
Properties
Molecular Formula |
C28H22N2O5 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H22N2O5/c1-17-11-13-19(14-12-17)26(31)24-25(30(28(33)27(24)32)23-15-18(2)35-29-23)20-7-6-10-22(16-20)34-21-8-4-3-5-9-21/h3-16,25,31H,1-2H3/b26-24- |
InChI Key |
WIBNXVLKGMDJKY-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)OC5=CC=CC=C5)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)OC5=CC=CC=C5)O |
Origin of Product |
United States |
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